![molecular formula C10H21NO2 B3050085 2-(Diisobutylamino)acetic acid CAS No. 23590-04-7](/img/structure/B3050085.png)
2-(Diisobutylamino)acetic acid
Overview
Description
2-(Diisobutylamino)acetic acid (DIBAA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBAA is an amino acid derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Efficient Drug Delivery Systems
One study retracted due to issues with the research, initially explored the influence of diisopropylaminoethyl methacrylate, closely related to 2-(Diisobutylamino)acetic acid, on the hydrolysis of cyclic benzylidene acetals, pointing towards its potential in creating efficient drug delivery mechanisms (Minjie Tang et al., 2015).
Biofuel Production
Research into the utilization of acetic acid, a relative of 2-(Diisobutylamino)acetic acid, for biofuel production has shown promising results. Engineered Escherichia coli strains overexpressing acetyl-CoA synthetase and anaplerotic enzymes have demonstrated enhanced isobutanol production from acetate, suggesting a novel approach for biofuel production leveraging acetate as a carbon source (Hun-Suk Song et al., 2018).
Antimicrobial Applications
Acetic acid has been studied for its antimicrobial effects, especially as a low-concentration local antiseptic against problematic infections caused by organisms like Proteus vulgaris and Pseudomonas aeruginosa. This research indicates the broader antimicrobial potential of related compounds, including 2-(Diisobutylamino)acetic acid, for medical and sanitary applications (H. Ryssel et al., 2009).
Chemical Synthesis and Optimization
Studies on the reactivity and optimization of compounds structurally related to 2-(Diisobutylamino)acetic acid, such as the synthesis of novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives using OxymaPure/DIC, highlight the versatility and potential of such compounds in chemical synthesis and pharmaceutical development (A. El‐Faham et al., 2013).
Environmental and Green Chemistry
The development of green routes for chemical synthesis, such as the acylation of resorcinol with acetic acid using non-polluting catalysts, showcases the environmental applications of acetic acid derivatives. These studies underscore the importance of sustainable chemistry practices and the potential of 2-(Diisobutylamino)acetic acid in such contexts (G. Yadav & A. V. Joshi, 2002).
properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)5-11(6-9(3)4)7-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZYXTQXAOPNIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946392 | |
Record name | N,N-Bis(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diisobutylamino)acetic acid | |
CAS RN |
23590-04-7 | |
Record name | NSC45482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-methylpropyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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